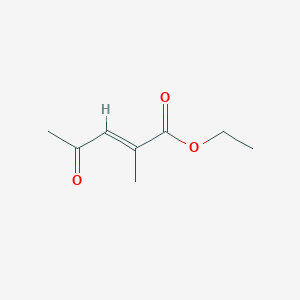![molecular formula C43H29Br B2713589 2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene CAS No. 1196107-75-1](/img/structure/B2713589.png)
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Absorption and Photophysical Properties
- Absorption Spectra of Dimer Cations : The absorption spectra of naphthalene and anthracene derivatives, including related compounds, have been studied in γ-irradiated solutions. These studies provide insights into the existence of dimer cations and weak intra-molecular interactions in such compounds (Badger & Brocklehurst, 1969).
- Synthesis and Photophysical Processes : Research on luminescent compounds like 9-bromo-10-naphthalen-2-yl-anthracene, a compound similar to the one , reveals that such compounds emit blue and blue-violet light with observable solvent effects (Guo, Jin, & Liu, 2007).
Chemical Synthesis and Reactions
- Improved Access to Anthracene Derivatives : The synthesis of derivatives like 1,8-dichloro-10-(ethynyl)anthracene has been improved, which is significant for building up rigid linkers between anthracene units, a process relevant to the synthesis of related complex molecules (Lamm et al., 2018).
- Access to Polysubstituted Naphthalenes and Anthracenes : Access to functionalized naphthalenes and anthracenes, through Diels–Alder/retro-Diels–Alder reactions, is crucial in both synthetic and medicinal chemistry, highlighting the importance of these compounds in various applications (Akin et al., 2017).
Applications in OLEDs and Fluorescence
- Organic Light Emitting Diodes (OLEDs) : Anthracene derivatives have been used in the synthesis of materials for blue OLEDs. For example, the synthesis and characterization of ortho-twisted asymmetric anthracene derivatives have shown promising results for use in OLEDs, indicating potential applications in display technologies (Shin et al., 2012).
- Deep-Blue Emissive Materials : The design of anthracene-based materials for deep-blue organic light-emitting diodes has been explored, demonstrating the importance of molecular structure in achieving high-efficiency and color purity in OLED applications (Malatong et al., 2021).
Propriétés
IUPAC Name |
7-bromo-10,10-dimethyl-14,21-dinaphthalen-2-ylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H29Br/c1-43(2)39-23-32(44)19-20-33(39)36-24-37-38(25-40(36)43)42(31-18-16-27-10-4-6-12-29(27)22-31)35-14-8-7-13-34(35)41(37)30-17-15-26-9-3-5-11-28(26)21-30/h3-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERVAJOMYJBUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C5=C1C=C(C=C5)Br)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H29Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
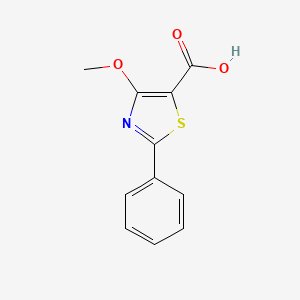
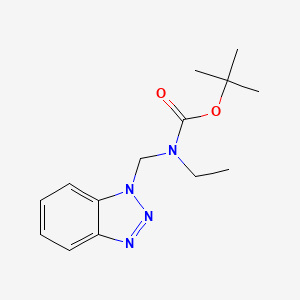
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)
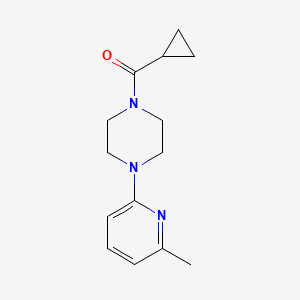
![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)
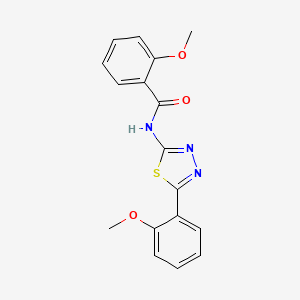
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713525.png)
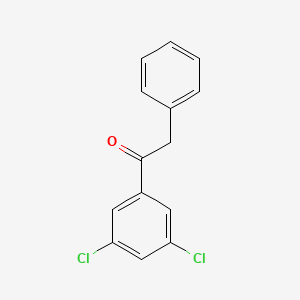
![1-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2713528.png)
